Trinactin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

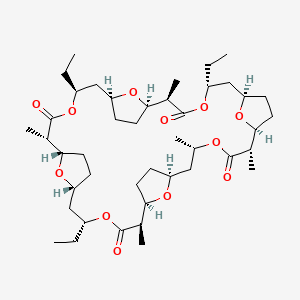

Trinactin is a macrolide.

This compound is a natural product found in Streptomyces, Streptomyces araujoniae, and other organisms with data available.

Mecanismo De Acción

Target of Action

Trinactin, a macrotetrolide antibiotic, primarily targets fungi . It is known to act as a cation carrier , which plays a crucial role in maintaining the electrochemical gradient across the cell membrane, thereby influencing various cellular processes.

Mode of Action

It is believed to distort the hyphae and stunt the mycelial growth in susceptible fungi . This disruption in the growth and development of the fungal cells leads to their inability to proliferate, thereby controlling the fungal infection .

Biochemical Pathways

This compound’s action as a cation carrier suggests that it may influence ion transport pathways within the fungal cells . By distorting the hyphae and stunting mycelial growth, this compound likely disrupts essential biochemical pathways in the fungi, leading to their death . .

Result of Action

The primary result of this compound’s action is the control of fungal infections. By distorting the hyphae and stunting the growth of mycelia, this compound inhibits the proliferation of susceptible fungi . This leads to a decrease in the fungal population, thereby alleviating the symptoms of the fungal infection.

Aplicaciones Científicas De Investigación

Antifungal Activity

Trinactin has demonstrated antifungal properties, particularly against zoosporic fungi. Research has shown that compounds like this compound can inhibit the growth of certain plant pathogenic fungi, which is crucial for agricultural applications.

Case Study: Efficacy Against Plant Pathogens

- A study evaluated the effectiveness of this compound against Phytophthora sojae, a significant plant pathogen. The results indicated that this compound effectively inhibited zoospore movement at concentrations as low as 20 mg/L, showcasing its potential as a biocontrol agent in agriculture .

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Phytophthora sojae | 20 mg/L | High |

| Botrytis cinerea | 25 mg/L | Moderate |

| Colletotrichum gloeosporioides | 30 mg/L | Moderate |

Ion Complexation Studies

This compound serves as a valuable model for studying ion complexation due to its ability to bind various cations. This property is essential for understanding the interaction mechanisms between macrotetrolides and metal ions.

Research Findings:

- Raman spectroscopic studies have shown distinct binding patterns of this compound with different cations, providing insights into its conformational behavior in solution .

| Cation | Binding Affinity | Spectroscopic Signature |

|---|---|---|

| Calcium (Ca²⁺) | High | Characteristic peaks at 612 cm⁻¹ |

| Magnesium (Mg²⁺) | Moderate | Peaks observed at 675 cm⁻¹ |

| Potassium (K⁺) | Low | Minimal interaction observed |

Pharmaceutical Applications

While this compound itself is not widely used as a drug, its derivatives and related compounds have been explored for therapeutic applications. The antifungal activity exhibited by this compound analogs makes them candidates for developing new antifungal agents.

Clinical Insights:

- A comparative study involving tolnaftate (a related compound) showed that while it was effective against superficial fungal infections, the mechanism of action shares similarities with that of this compound . This suggests that further exploration of this compound could lead to new formulations for treating fungal infections.

Propiedades

Número CAS |

7561-71-9 |

|---|---|

Fórmula molecular |

C43H70O12 |

Peso molecular |

779.0 g/mol |

Nombre IUPAC |

(1S,2R,5R,7R,10S,11S,14S,16S,19S,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C43H70O12/c1-9-29-21-33-13-17-36(50-33)25(5)40(44)48-24(4)20-32-12-16-37(49-32)26(6)41(45)53-30(10-2)22-34-14-18-39(51-34)28(8)43(47)55-31(11-3)23-35-15-19-38(52-35)27(7)42(46)54-29/h24-39H,9-23H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-/m0/s1 |

Clave InChI |

DFQMKYUSAALDDY-YGJIZGHUSA-N |

SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C |

SMILES isomérico |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@H](O5)[C@H](C(=O)O1)C)CC)C)CC)C)C)C |

SMILES canónico |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

7561-71-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Trinactin; Akd-1D; Akd 1D; Akd1D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.